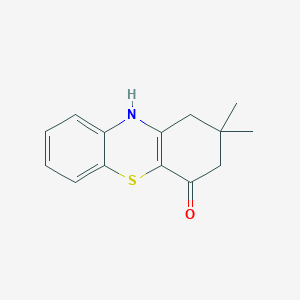![molecular formula C19H19N3O5 B2664591 4-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)-1-(pyridin-2-yl)piperazin-2-one CAS No. 2309748-06-7](/img/structure/B2664591.png)
4-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)-1-(pyridin-2-yl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)-1-(pyridin-2-yl)piperazin-2-one” is a complex organic molecule. It contains a benzodioxole group (benzo[d][1,3]dioxol-5-yloxy), which is a type of aromatic ether, a propanoyl group (propanoyl), which is a type of acyl group, and a piperazin-2-one group, which is a type of heterocyclic amine .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzodioxole group would contribute to the aromaticity of the molecule, the propanoyl group would likely be involved in any potential reactivity, and the piperazin-2-one group could potentially form hydrogen bonds with other molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzodioxole group could potentially increase its lipophilicity, while the presence of the piperazin-2-one group could potentially allow it to form hydrogen bonds .Applications De Recherche Scientifique
Pharmacological Characterization
A study by Möller et al. (2017) explored the use of 1,4-disubstituted aromatic piperazines, related to the compound , as dopamine receptor partial agonists. Their research indicated that these compounds, particularly those incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage, could favor the activation of G proteins over β-arrestin recruitment at dopamine D2 receptors. This finding suggests potential therapeutic applications in treating conditions related to dopamine receptor dysregulation, like certain psychiatric disorders (Möller et al., 2017).
Synthetic Applications
The work of Mekheimer et al. (1997) involved the synthesis of functionalized 4H-pyrano[3,2-c]pyridines, which are structurally related to the compound . Their synthesis strategies and the resultant molecular structures provide insights into potential methods for synthesizing and modifying similar compounds, including 4-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)-1-(pyridin-2-yl)piperazin-2-one (Mekheimer et al., 1997).
Antimicrobial and Antifungal Applications
Patel et al. (2011) synthesized new pyridine derivatives and evaluated their antimicrobial activities. Their research demonstrated that compounds with structural similarities to the compound could exhibit variable and modest activity against bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Patel et al., 2011).
Potential Vasodilation Properties
Girgis et al. (2008) explored the synthesis of 3-pyridinecarboxylates with potential vasodilation properties. This research is relevant as it showcases how structural analogs of the compound might be utilized in the development of vasodilatory drugs, beneficial for cardiovascular diseases (Girgis et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
4-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-1-pyridin-2-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-13(27-14-5-6-15-16(10-14)26-12-25-15)19(24)21-8-9-22(18(23)11-21)17-4-2-3-7-20-17/h2-7,10,13H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKBNIMVJWSUOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(C(=O)C1)C2=CC=CC=N2)OC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-ACETYL-N-[(3-METHOXYPHENYL)METHYL]AZETIDINE-3-CARBOXAMIDE](/img/structure/B2664510.png)
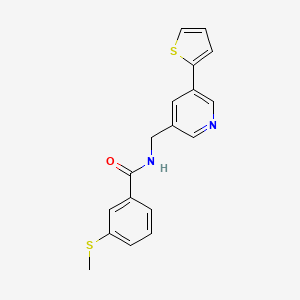
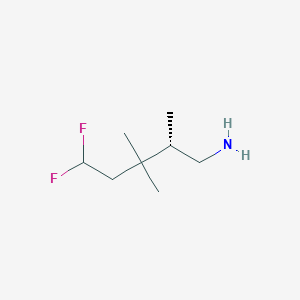
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2664513.png)
![2-(1,2-benzoxazol-3-yl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide](/img/structure/B2664514.png)

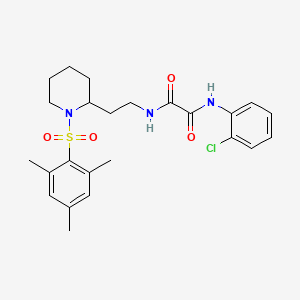

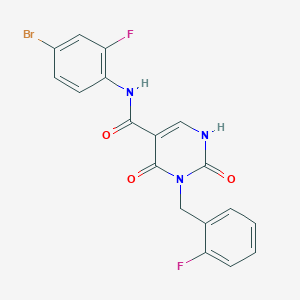
![3-Cyclopropyl-1-[1-(3,4-difluorobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2664524.png)
![1-[4-(Dimethylamino)phenyl]-3,3-dimethyl-2-azetanone](/img/structure/B2664527.png)
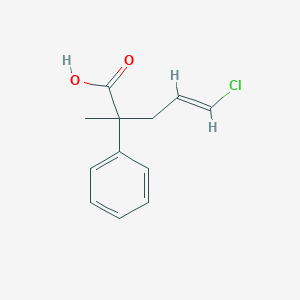
![2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2664530.png)
